2-(4-Bromophenyl)-2-oxoethyl 5-bromo-2-hydroxybenzoate
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Overview
Description
2-(4-Bromophenyl)-2-oxoethyl 5-bromo-2-hydroxybenzoate is an organic compound that features both bromophenyl and hydroxybenzoate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-2-oxoethyl 5-bromo-2-hydroxybenzoate typically involves the esterification of 5-bromo-2-hydroxybenzoic acid with 2-(4-bromophenyl)-2-oxoethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-2-oxoethyl 5-bromo-2-hydroxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-(4-Bromophenyl)-2-oxoethyl 5-bromo-2-hydroxybenzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-2-oxoethyl 5-bromo-2-hydroxybenzoate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit bacterial growth by targeting bacterial enzymes or disrupt cancer cell proliferation by interfering with cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-hydroxy-4-methoxybenzoic acid
- Methyl 2-bromobenzoate
- 4-Bromobenzoic acid
Uniqueness
2-(4-Bromophenyl)-2-oxoethyl 5-bromo-2-hydroxybenzoate is unique due to its specific combination of bromophenyl and hydroxybenzoate groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C15H10Br2O4 |
---|---|
Molecular Weight |
414.04 g/mol |
IUPAC Name |
[2-(4-bromophenyl)-2-oxoethyl] 5-bromo-2-hydroxybenzoate |
InChI |
InChI=1S/C15H10Br2O4/c16-10-3-1-9(2-4-10)14(19)8-21-15(20)12-7-11(17)5-6-13(12)18/h1-7,18H,8H2 |
InChI Key |
IRGYDALENODECZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)COC(=O)C2=C(C=CC(=C2)Br)O)Br |
Origin of Product |
United States |
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